5-(Propan-2-yl)-1,2-oxazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Propan-2-yl)-1,2-oxazol-4-amine is a heterocyclic compound featuring an oxazole ring substituted with an isopropyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)-1,2-oxazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an α,β-unsaturated carbonyl compound with hydroxylamine, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)-1,2-oxazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of amine-substituted oxazoles.
Scientific Research Applications
5-(Propan-2-yl)-1,2-oxazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)-1,2-oxazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Propan-2-yl)-1,2-oxazole: Lacks the amine group, leading to different reactivity and applications.
4-Amino-5-(Propan-2-yl)-1,2-oxazole: Similar structure but with the amine group in a different position, affecting its chemical properties.
5-(Propan-2-yl)-1,3-oxazole: The position of the nitrogen atom in the ring differs, leading to variations in reactivity and biological activity.
Uniqueness
5-(Propan-2-yl)-1,2-oxazol-4-amine is unique due to the presence of both the isopropyl and amine groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
5-propan-2-yl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C6H10N2O/c1-4(2)6-5(7)3-8-9-6/h3-4H,7H2,1-2H3 |
InChI Key |
RUUMKDLKLNFHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.